molecular formula C19H24N8O2S B6430927 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2202515-41-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B6430927
CAS No.: 2202515-41-9
M. Wt: 428.5 g/mol
InChI Key: ANCDWAGHOFHXHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including pyrazole, imidazole, pyrrole, and pyrimidine. Pyrazole and its derivatives are known to exhibit a wide range of biological activities . Imidazole is also a crucial component in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions including nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of different functional groups would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by the compound. Once the targets are identified, the affected pathways and their downstream effects can be better understood .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the resulting changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with different activities .

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2S/c1-13-4-14(2)27(23-13)18-5-17(20-11-21-18)25-6-15-8-26(9-16(15)7-25)30(28,29)19-10-24(3)12-22-19/h4-5,10-12,15-16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCDWAGHOFHXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(C=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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